Molecular Weight and Lipophilicity Differentiate from Non-Iodinated and Regioisomeric Analogs
The presence of the iodine atom at the 3-position significantly increases the molecular weight and calculated lipophilicity compared to the non-iodinated analog, 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid. The target compound has a molecular weight of 284.03 g/mol and an estimated XLogP3-AA of 0.1, whereas the non-iodinated analog has a molecular weight of 158.13 g/mol and a predicted LogP of approximately -0.5 [1]. This difference in lipophilicity directly impacts membrane permeability and tissue distribution in biological assays, making the iodinated compound more suitable for applications requiring moderate lipophilicity [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 284.03 g/mol |
| Comparator Or Baseline | 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid: 158.13 g/mol |
| Quantified Difference | +125.9 g/mol |
| Conditions | Computed by PubChem 2.2 and vendor data |
Why This Matters
The increased molecular weight and lipophilicity enable distinct pharmacokinetic profiles and may improve binding affinity to hydrophobic enzyme pockets in medicinal chemistry programs.
- [1] American Elements. 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid. https://www.americanelements.com/1-2-fluoroethyl-1h-pyrazole-5-carboxylic-acid-1198437-45-4 View Source
- [2] PubChem. 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine. CID 154881852. https://pubchem.ncbi.nlm.nih.gov/compound/154881852 View Source
